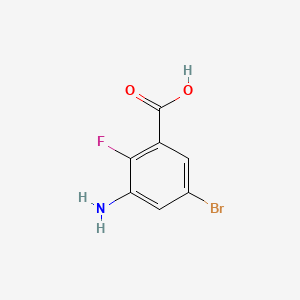

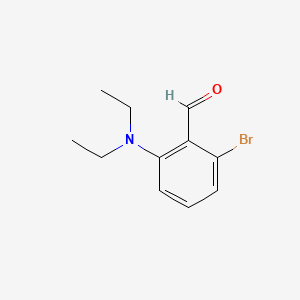

2-Bromo-6-(diethylamino)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-6-(diethylamino)benzaldehyde” is a chemical compound with the CAS Number: 1375069-10-5 . It has a molecular weight of 256.14 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-6-(diethylamino)benzaldehyde” were not found in the search results, bromobenzaldehydes are generally used as building blocks in various reactions . For instance, 2-Bromobenzaldehyde is used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .Molecular Structure Analysis

The InChI code for “2-Bromo-6-(diethylamino)benzaldehyde” is1S/C11H14BrNO/c1-3-13(4-2)11-7-5-6-10(12)9(11)8-14/h5-8H,3-4H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-Bromo-6-(diethylamino)benzaldehyde” is a liquid at room temperature . It has a molecular weight of 256.14 and is typically stored at temperatures between 2-8°C .科学的研究の応用

“2-Bromo-6-(diethylamino)benzaldehyde” is a chemical compound with the CAS Number: 1375069-10-5 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical chemistry .

-

Synthesis of Substituted Benzaldehydes : A research paper discusses the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

-

Synthesis of aza-fused polycyclic quinolines : 2-Bromobenzaldehyde, a compound similar to 2-Bromo-6-(diethylamino)benzaldehyde, has been used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction .

-

Preparation of 1-substituted indazoles : 2-Bromobenzaldehyde has also been used in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N -aryl hydrazides .

-

Total synthesis of an anticancer agent, (-)-taxol : 2-Bromobenzaldehyde is a key starting material in the total synthesis of an anticancer agent, (-)-taxol .

-

Synthesis of Substituted Benzaldehydes : A research paper discusses the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

-

Synthesis of aza-fused polycyclic quinolines : 2-Bromobenzaldehyde, a compound similar to 2-Bromo-6-(diethylamino)benzaldehyde, has been used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction .

-

Preparation of 1-substituted indazoles : 2-Bromobenzaldehyde has also been used in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N -aryl hydrazides .

-

Total synthesis of an anticancer agent, (-)-taxol : 2-Bromobenzaldehyde is a key starting material in the total synthesis of an anticancer agent, (-)-taxol .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 .

特性

IUPAC Name |

2-bromo-6-(diethylamino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-5-6-10(12)9(11)8-14/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTJYNBDAQXFLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=CC=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742995 |

Source

|

| Record name | 2-Bromo-6-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(diethylamino)benzaldehyde | |

CAS RN |

1375069-10-5 |

Source

|

| Record name | 2-Bromo-6-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。